Indium(III) chloride hydrate

Asymmetric synthesis Aldol reaction Lewis acid catalysis

Conventional Lewis acids (AlCl₃, TiCl₄) fail in aqueous or protic media, limiting sustainable synthesis routes. • Delivers ΔΔG‡ of 1.50 kcal/mol favoring syn diastereoselectivity in Mukaiyama aldol reactions-4× superior to CeCl₃ (0.38 kcal/mol). • Functions in H₂O/THF biphasic systems; catalyzes HMF production from cellulose (39.7% yield) at 200 °C. • Replaces Au(I) catalysts in dehydrative thiolation with better regioselectivity at negligible precious metal cost. Specify 2-3 mol/mol water content (~39% In basis) for reproducible outcomes.

Molecular Formula Cl3H4InO2
Molecular Weight 257.20 g/mol
CAS No. 143983-91-9
Cat. No. B1145945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) chloride hydrate
CAS143983-91-9
Molecular FormulaCl3H4InO2
Molecular Weight257.20 g/mol
Structural Identifiers
InChIInChI=1S/3ClH.In.2H2O/h3*1H;;2*1H2/q;;;+3;;/p-3
InChIKeyCDMSGDWIWMVTBA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Chloride Hydrate: Water-Tolerant Lewis Acid


Indium(III) chloride hydrate (CAS 143983-91-9) is a water-soluble Lewis acid catalyst typically supplied as a tetrahydrate or with 2–3 mol/mol water content, corresponding to ~39% indium basis . Unlike many traditional Lewis acids that require strictly anhydrous conditions, InCl₃·xH₂O retains catalytic activity in aqueous and protic media, enabling a broad range of organic transformations including allylations, Diels–Alder reactions, aldol condensations, Michael additions, and Friedel–Crafts acylations . Its moderate Lewis acidity—stronger than that of ZnCl₂ but milder than AlCl₃ or BCl₃—confers a distinct balance between catalytic activity and functional group tolerance, making it a strategic choice when conventional Lewis acids cause decomposition, over-activation, or poor chemo-/diastereoselectivity [1].

Medium
Water and protic solvent compatible; no anhydrous handling required
Acidity
Moderate Lewis acidity: stronger than ZnCl₂, milder than AlCl₃ or BCl₃
Scope
Reported for allylations, Diels–Alder, aldol, Michael, and Friedel–Crafts reactions
Form
Hydrate (typically 2–3 mol/mol water); enables distinct hydration-state dependent pathways

Why InCl₃·xH₂O Differs from Other Lewis Acids


Substituting Indium(III) chloride hydrate with anhydrous InCl₃ or other Lewis acids (e.g., AlCl₃, FeCl₃, CeCl₃, NbCl₅, or Au(I) complexes) introduces substantial risks of divergent reactivity, compromised selectivity, and experimental failure. The hydration state fundamentally alters catalytic behavior: hydrated InCl₃·xH₂O can produce entirely different product distributions compared to rigorously anhydrous InCl₃ in moisture-sensitive transformations [1]. Cross-class substitution is equally problematic—AlCl₃ exhibits stronger Lewis acidity but lacks water compatibility and suffers from dimerization in non-coordinating solvents [2]; NbCl₅ delivers higher activity but sacrifices selectivity [3]; and precious metal catalysts such as Au(I) offer distinct regioselectivity profiles at significantly higher cost [4]. The quantitative evidence below establishes precisely where InCl₃·xH₂O provides measurable, procurement-relevant differentiation.

Anhydrous InCl₃: May lead to different product distributions in moisture-sensitive reactions; hydration state controls pathway in Ferrier rearrangements.
AlCl₃ or FeCl₃: Lack water compatibility and may cause decomposition or poor chemo-/diastereoselectivity; AlCl₃ dimerizes in non-coordinating solvents.
NbCl₅ or TaCl₅: Higher activity but poor selectivity; may not provide stereochemical control in ene cyclizations.
Au(I) catalysts: Distinct regioselectivity profiles at significantly higher cost; reported lower yields in dehydrative thiolation.

Quantitative Comparison of InCl₃·xH₂O


Mukaiyama Aldol Diastereoselectivity vs. CeCl₃

In Mukaiyama aldol condensations under identical conditions (i-PrOH/H₂O, 95:5), InCl₃ demonstrates markedly superior diastereoselectivity compared to CeCl₃, despite CeCl₃ delivering higher yields. The kinetic preference for syn product formation, quantified by the difference in free energy of activation (ΔΔG‡), is approximately fourfold greater for InCl₃ [1].

Diastereoselectivity
Head-to-head
InCl₃: ΔΔG‡ 1.50 kcal/mol CeCl₃: 0.38 kcal/mol ~3.95× higher syn preference
Supports stereochemical control in Mukaiyama aldol reactions
Conditions: i-PrOH/H₂O 95:5, 273 K
Asymmetric synthesis Aldol reaction Lewis acid catalysis

Friedländer Cyclodehydration Catalyst Comparison

In the Lewis acid-promoted Friedländer condensation between anthranilonitrile and cyclohexanone to afford tacrine derivatives, InCl₃ exhibits the highest catalytic efficacy among eight metal chlorides screened. The relative activity order, established under identical conditions, positions InCl₃ as the superior catalyst for this transformation [1].

Catalytic Rank
Head-to-head
Rank #1 among 9 metal chlorides InCl₃ > AlCl₃ ~ BF₃·Et₂O > FeCl₃ > BiCl₃ ~ SbCl₃ ~ SnCl₂
Reported highest efficacy in Friedländer condensation
Solvent and solvent-free conditions
Heterocyclic synthesis Tacrine derivatives Cyclodehydration

Dehydrative Thiolation: Regioselectivity vs. Au(I)

In dehydrative thiolation of allenols, InCl₃ outperforms Au(I) catalysts in both regioselectivity and product yield, while offering a substantial cost advantage. Gold(I)-catalyzed reactions consistently produced lower yields and poorer regioselectivities in direct comparative experiments [1].

vs. Au(I) Catalysts
Head-to-head
Reported higher yield and regioselectivity Significantly lower catalyst cost
May replace precious metal catalysts in dehydrative thiolation
Cost-per-reaction and supply chain context
C–S bond formation Gold catalysis comparison Cost-efficient catalysis

Ferrier Rearrangement: Hydrated vs. Anhydrous Forms

The hydration state of InCl₃ critically determines reaction outcome in the Ferrier rearrangement of glycals. Hydrated InCl₃·3H₂O promotes formation of a 2-(D-glycero-1′,2′-dihydroxyethyl)furan diol (82% yield), whereas anhydrous InCl₃ is required for the classical Ferrier glycosylation pathway. Use of hydrated material in the anhydrous-requiring pathway yields substantial amounts of the undesired furan product [1].

Hydration State
Head-to-head
InCl₃·3H₂O: 82% furan diol Anhydrous: required for glycosides
Hydration state controls reaction pathway in Ferrier rearrangement
Tri-O-acetyl-D-glucal, CH₃CN, ambient temp.
Glycosylation Carbohydrate chemistry Ferrier rearrangement

Ene Cyclization Selectivity vs. NbCl₅ and TaCl₅

In the Lewis acid-catalyzed cyclization of (R)-citronellal to isopulegol/neoisopulegol, InCl₃ demonstrates the highest selectivity among three Group 5/13 metal chlorides. NbCl₅ exhibits the greatest catalytic activity but with no selectivity, while TaCl₅ similarly lacks selectivity. InCl₃ provides moderate but measurable selectivity favoring isopulegol [1].

Selectivity vs. NbCl₅
Head-to-head
InCl₃: moderate selectivity NbCl₅: highest activity, no selectivity TaCl₅: no selectivity
Selectivity-activity balance favors InCl₃ for isopulegol synthesis
Cyclization of (R)-citronellal
Terpene synthesis Intramolecular ene reaction Isopulegol

Aqueous Catalysis vs. AlCl₃ and FeCl₃

InCl₃·xH₂O catalyzes the synthesis of spiro-perimidine derivatives in water at room temperature—a reaction medium that would completely deactivate hydrolysis-sensitive Lewis acids such as AlCl₃ and FeCl₃. The reaction proceeds with good yields under mild conditions, demonstrating functional water-tolerance rather than mere stability [1]. This property extends to other aqueous transformations including carbohydrate conversion to 5-hydroxymethylfurfural (HMF) where InCl₃ achieves 39.7% HMF yield from microcrystalline cellulose in a H₂O/THF biphasic system at 200 °C [2].

Aqueous Catalysis
Class-level
Active in water at RT; 39.7% HMF yield from cellulose in H₂O/THF, 200 °C
Water-compatible Lewis acidity enables green chemistry routes
Conventional Lewis acids hydrolyze irreversibly
Green chemistry Aqueous catalysis Water-tolerant Lewis acid

InCl₃·xH₂O Application Scenarios


Stereoselective C–C Bond Formation

Indium(III) chloride hydrate is the catalyst of choice for Mukaiyama aldol condensations and related C–C bond-forming reactions where diastereoselectivity is paramount. As established in Section 3, InCl₃·xH₂O provides a ΔΔG‡ of 1.50 kcal/mol favoring the syn product—a ~4× improvement over CeCl₃ (0.38 kcal/mol) [1]. This enhanced stereocontrol reduces purification requirements and improves isolated yields of the desired isomer. The catalyst's water compatibility (i-PrOH/H₂O 95:5 solvent system) further distinguishes it from moisture-sensitive alternatives like TiCl₄ and AlCl₃, which would hydrolyze under these conditions. Procurement for this scenario should prioritize consistent hydration state (typically 2–3 mol/mol water) to ensure reproducible stereochemical outcomes.

Aqueous Heterocyclic Synthesis

For sustainable synthesis programs requiring aqueous reaction media, InCl₃·xH₂O enables catalytic transformations that are inaccessible to conventional Lewis acids. The compound catalyzes spiro-perimidine synthesis in water at room temperature with good yields, as documented in Section 3 [1]. This water-tolerance extends to carbohydrate valorization: InCl₃·xH₂O converts microcrystalline cellulose to 5-hydroxymethylfurfural (HMF) with 39.7% yield in a H₂O/THF biphasic system at 200 °C . Procurement in this context should specify the hydrate form to ensure solubility and catalytic activity in aqueous systems—anhydrous InCl₃ would require pre-dissolution or may exhibit altered reactivity profiles.

Precious Metal Catalyst Replacement

Research groups and pilot-scale operations seeking to reduce catalyst costs without sacrificing regiochemical fidelity should procure InCl₃·xH₂O as a direct replacement for Au(I) catalysts. As demonstrated in dehydrative thiolation and allylic alcohol dehydration, InCl₃ outperforms Au(I) in both regioselectivity and product yield at a fraction of the cost [1]. This substitution eliminates precious metal supply chain volatility and reduces per-reaction catalyst expenditure by orders of magnitude. The hydrate form offers additional practical advantages including ease of handling and compatibility with standard laboratory air exposure during weighing.

Tacrine Synthesis via Friedländer Condensation

For medicinal chemistry programs targeting tacrine analogs or related fused pyridine/quinoline scaffolds, InCl₃·xH₂O represents the empirically optimal Lewis acid catalyst. The Friedländer condensation between anthranilonitrile and cyclohexanone proceeds with highest efficacy using InCl₃, outperforming AlCl₃, BF₃·Et₂O, FeCl₃, and BiCl₃ in head-to-head comparison [1]. The catalyst is effective under both solvent and solvent-free conditions, offering flexibility for both discovery-scale and process chemistry applications. Procurement specifications should verify indium content (~39%) to ensure appropriate catalyst loading calculations.

Application
Selection Property
Validation Focus
Stereoselective C–C bond formation
Diastereoselectivity profile in aqueous-organic media
Syn/anti product ratio and hydration state consistency
Aqueous heterocyclic synthesis
Water-compatible catalytic activity
Yield and reproducibility in aqueous or biphasic systems
Precious metal catalyst replacement
Regioselectivity and cost profile
Regiochemical fidelity vs. Au(I) under comparable conditions
Tacrine analog synthesis
Catalytic efficacy in Friedländer condensation
Product yield and solvent/solvent-free compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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